Ethyl 4-phenethylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2-phenylethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNHJRTXZFMMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Spectrometric Characterization of Ethyl 4 Phenethylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Research findings have detailed the specific chemical shifts observed in the ¹H and ¹³C NMR spectra of Ethyl 4-phenethylbenzoate, typically recorded in a deuterated solvent like Chloroform-d (CDCl₃). rsc.org These shifts are fundamental to confirming the compound's structure. The ¹H NMR spectrum provides information on the number and types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. rsc.org
Below are the reported NMR data for this compound. rsc.org
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Assignment |
| 7.96 (d, J = 8.3 Hz, 2H) | Aromatic (Benzoate ring) |
| 7.24 (d, J = 8.1 Hz, 2H) | Aromatic (Benzoate ring) |
| 7.35 - 7.20 (m, 5H) | Aromatic (Phenethyl group) |
| 4.37 (q, J = 7.1 Hz, 2H) | -O-CH₂ -CH₃ |
| 2.99 (s, 4H) | -CH₂ -CH₂ -Ph |
| 1.39 (t, J = 7.1 Hz, 3H) | -O-CH₂-CH₃ |
| Data sourced from supporting information provided by The Royal Society of Chemistry. rsc.org |
While 1D NMR provides fundamental structural data, multi-dimensional NMR experiments are essential for unambiguous assignment and detailed conformational analysis, especially for complex molecules. wikipedia.org These techniques spread spectral information across two dimensions, resolving overlapping signals and revealing correlations between nuclei. oxinst.com
COSY (Correlation Spectroscopy): This is the simplest 2D NMR experiment, which identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). oxinst.com For this compound, a COSY spectrum would show cross-peaks connecting the ethyl group protons (-O-CH₂- and -CH₃) and the phenethyl group protons (Ar-CH₂- and -CH₂-Ph), confirming their direct connectivity.
TOCSY (Total Correlation Spectroscopy): The TOCSY experiment extends the correlations beyond directly coupled spins to an entire spin system. wikipedia.org It reveals correlations between a given proton and all other protons within the same coupled network. oxinst.com In this molecule, a TOCSY experiment would highlight the complete ethyl spin system and the complete phenethyl spin system as separate networks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly to the heteronuclei (typically ¹³C) to which they are attached. wikipedia.orgprinceton.edu An HSQC spectrum is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, it would definitively link the proton signal at 4.37 ppm to the carbon signal at 60.81 ppm, confirming the identity of the ethoxy methylene (B1212753) group. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. princeton.edu This provides crucial information about the molecule's three-dimensional structure and conformation. For this compound, NOESY could reveal spatial proximities between the protons of the phenethyl group and the benzoate (B1203000) ring, offering insights into the preferred rotational conformation around the connecting C-C bond.
While solution NMR averages out anisotropic interactions due to rapid molecular tumbling, solid-state NMR (ssNMR) provides information on molecules in their crystalline or amorphous solid forms. emory.edulibretexts.org In the solid state, spectral lines are typically very broad, but techniques like Magic-Angle Spinning (MAS) can be used to obtain high-resolution spectra. emory.edulibretexts.org
For this compound, ssNMR would be a powerful tool for characterizing its crystalline form. Specific applications include:
Polymorph Identification: Different crystalline forms (polymorphs) of a compound can have distinct ssNMR spectra due to variations in molecular packing and conformation. ssNMR can identify and quantify different polymorphs in a sample.
Conformational Analysis: ssNMR can determine the precise molecular conformation adopted in the crystalline lattice, which may differ from the averaged conformation observed in solution.
Crystal Packing and Intermolecular Interactions: By comparing ssNMR data with X-ray diffraction data and theoretical calculations, detailed insights into how molecules are arranged in the crystal can be obtained. mdpi.com Comparisons between high-resolution solution spectra and solid-state spectra can confirm if the molecular structure is consistent across both phases. psu.edu
Mass Spectrometry (MS) for Molecular Characterization and Impurity Profiling
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS is used to confirm its molecular formula, C₁₇H₁₈O₂. rsc.org
Electrospray ionization (ESI) is a soft ionization technique often used in HRMS that allows the molecule to be ionized with minimal fragmentation, typically by protonation to form the [M+H]⁺ ion. rsc.org
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Technique |
| [C₁₇H₁₈O₂ + H]⁺ | 283.1698 | 283.1694 | ESI-TOF+ |
| Data sourced from supporting information provided by The Royal Society of Chemistry. rsc.org |
Hyphenated techniques combine a separation method with mass spectrometry, providing a powerful tool for analyzing complex mixtures and profiling impurities. measurlabs.com
GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS, the components of a sample are first separated based on their volatility and interaction with a stationary phase in a gas chromatograph. jocpr.com Each separated component then enters the mass spectrometer for identification. GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is a standard method for identifying and quantifying the compound in various matrices and for detecting volatile impurities that may arise from its synthesis or degradation. journalijbcrr.com
HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): HPLC-MS separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase before they are introduced into the mass spectrometer. measurlabs.com This technique is highly versatile and can be used for a wide range of organic compounds, including those that are not volatile or are thermally labile. measurlabs.com For this compound, LC-MS/MS (tandem mass spectrometry) could be employed for highly sensitive and selective quantification in complex samples by monitoring specific precursor-to-product ion transitions. nih.gov
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to characterize the elemental and molecular composition of solid surfaces and thin films. ed.ac.ukfu-berlin.de In SIMS, a primary ion beam bombards the sample surface, causing the ejection of secondary ions, which are then analyzed by a mass spectrometer. nih.gov
While no specific SIMS studies on this compound were identified in the literature search, the technique offers significant potential for its characterization in specific contexts:
Surface Mapping: SIMS can generate high-resolution ion images, mapping the lateral distribution of this compound on a surface. This could be relevant in materials science applications where the compound is used as a coating or additive.
Depth Profiling: The technique can be used to analyze the distribution of the compound as a function of depth from the surface, which is useful for characterizing thin films or studying diffusion processes. gfz.de
Impurity Localization: SIMS can be used to identify and locate trace-level impurities on the surface of a solid sample of this compound.
Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy serves as a powerful tool for identifying the functional groups within a molecule and probing the subtle energetic landscape of its conformational states and intermolecular interactions. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy measure the vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and the local chemical environment.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum provides a distinct fingerprint, revealing the presence of specific functional groups.
For this compound, the most prominent feature in its FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Experimental data obtained from a KBr (potassium bromide) neat sample identifies this peak at 1713 cm⁻¹. rsc.orgdicp.ac.cn This frequency is characteristic of aromatic esters, where conjugation with the benzene (B151609) ring slightly lowers the frequency compared to saturated aliphatic esters.
Other key vibrational modes, while not explicitly detailed in the available literature for this specific molecule, can be predicted based on established group frequencies. These would include:
C-H Stretching: Aromatic C-H stretching vibrations from the two phenyl rings are expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl and phenethyl moieties would be observed just below 3000 cm⁻¹.
C-O Stretching: Esters exhibit two distinct C-O stretching vibrations. An asymmetric C-O-C stretch (Ar-CO-O-) typically appears in the 1250-1300 cm⁻¹ region, and a symmetric O-C-C stretch (-O-CH₂-CH₃) is found in the 1000-1100 cm⁻¹ range. These bands are generally strong and, together with the C=O stretch, are highly characteristic of the ester functional group.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene rings typically produce a series of bands in the 1450-1600 cm⁻¹ region.
Out-of-Plane (OOP) Bending: C-H OOP bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.
Experimental and Expected FTIR Peaks for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reported Experimental Value (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Not Reported | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Not Reported | Medium |
| Ester C=O Stretch | 1730-1710 | 1713 rsc.orgdicp.ac.cn | Strong |
| Aromatic C=C Stretch | 1600-1450 | Not Reported | Medium-Weak |
| Asymmetric C-O-C Stretch | 1300-1250 | Not Reported | Strong |
| Symmetric O-C-C Stretch | 1100-1000 | Not Reported | Strong |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. For this reason, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.
Although specific experimental Raman data for this compound is not available in the surveyed literature, the technique could provide valuable structural information:
Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the two benzene rings would be expected to yield strong, sharp peaks, providing clear evidence of the aromatic moieties.
Aliphatic Chain Conformation: The conformation of the ethyl and phenethyl groups gives rise to specific vibrational modes in the low-frequency region, which can be analyzed to understand the molecule's preferred geometry in different states (solid vs. liquid).
Carbonyl Group: The C=O stretch, while strong in the IR, is also typically observable in the Raman spectrum, allowing for correlational analysis.
A combined FTIR and Raman analysis would provide a more complete vibrational profile of this compound, leveraging the complementary nature of the two techniques for a comprehensive structural assignment.
X-ray Diffraction Studies for Crystal Structure and Packing
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. Furthermore, it elucidates how molecules pack together to form a crystal lattice, providing insight into the nature and geometry of intermolecular forces such as hydrogen bonds and π-π stacking.
A review of published scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. However, were such a study to be performed, it would provide crucial information. Based on studies of similarly structured organic molecules, the following parameters would be determined: udel.eduescholarship.org
Crystal System and Space Group: The data would identify the crystal system (e.g., monoclinic, orthorhombic) and the specific space group (e.g., P2₁/n, C2/c), which describe the symmetry of the unit cell and the arrangement of molecules within it.
Intermolecular Interactions: XRD would map the non-covalent interactions that stabilize the crystal structure. For this compound, this would likely involve weak C-H···O hydrogen bonds between the hydrogen atoms of the ethyl or phenethyl groups and the carbonyl oxygen of a neighboring molecule. It would also reveal any π-π stacking interactions between the aromatic rings of adjacent molecules, including their offset distance and angle.
Illustrative Data Obtainable from X-ray Crystallography
The following table represents the type of crystallographic data that would be obtained from a single-crystal XRD analysis of this compound, based on data for analogous compounds. escholarship.org
| Parameter | Example Data |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | e.g., 10.98 |
| b (Å) | e.g., 10.72 |
| c (Å) | e.g., 12.71 |
| β (°) | e.g., 93.54 |
| Volume (ų) | Calculated from cell parameters |
| Z (Molecules per unit cell) | 4 |
Advanced Microscopic and Surface Characterization Techniques
Advanced microscopy techniques enable the characterization of materials at the nanoscale, moving beyond bulk properties to investigate surfaces, thin films, and even individual molecules.
Atomic Force Microscopy (AFM) is a powerful surface imaging technique that generates a topographical map of a sample by "feeling" the surface with a sharp mechanical probe. It does not require the sample to be conductive and can operate in various environments, including ambient air and liquids.
No specific AFM studies on this compound have been reported. However, the technique could be applied to characterize this compound in several ways:
Self-Assembled Monolayers: The molecule could potentially form self-assembled monolayers on specific substrates. AFM would be an ideal tool to confirm the formation of such a layer, determine the packing density, and identify any long-range order.
Crystal Growth Studies: AFM can be used to observe the growth of crystals from a solution in real-time, providing insights into the nucleation and growth mechanisms at the nanoscale.
Scanning Tunneling Microscopy (STM) is a surface-sensitive technique capable of imaging conductive or semiconducting surfaces with atomic resolution. It operates based on the quantum mechanical phenomenon of electron tunneling between a sharp metallic tip and the sample. Scanning Tunneling Spectroscopy (STS) is a related technique where the tip is held at a fixed position while the voltage is swept, providing information about the local density of electronic states (LDOS).
For a molecule like this compound, which is an insulator, STM studies would require it to be adsorbed as a sub-monolayer onto a conductive substrate, such as gold (Au(111)) or highly oriented pyrolytic graphite (B72142) (HOPG). In such a setup, STM and STS could provide detailed information:
Adsorption Geometry and Self-Assembly: STM could visualize individual molecules on the surface, revealing their preferred adsorption site, orientation relative to the substrate lattice, and how they self-assemble into two-dimensional ordered structures.
Molecular Conformation: High-resolution STM, sometimes using functionalized tips, could potentially resolve the conformation of the molecule on the surface, showing the arrangement of its phenyl rings and alkyl chain.
Electronic Structure: By performing STS measurements over an adsorbed molecule, it would be possible to probe its frontier molecular orbitals. Peaks in the dI/dV spectrum would correspond to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allowing for the experimental determination of the molecule's surface electronic band gap.
Computational Chemistry and Theoretical Modeling of Ethyl 4 Phenethylbenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for elucidating the electronic properties and predicting the reactivity of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energetic properties of molecules like Ethyl 4-phenethylbenzoate. By employing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), the optimized molecular structure corresponding to a minimum on the potential energy surface can be determined researchgate.net.
From the optimized geometry, key electronic properties are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability plos.org. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO plos.org.
These quantum chemical descriptors provide a quantitative basis for understanding the molecule's stability and reactivity.
Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT
| Parameter | Description | Typical Information Gained |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. plos.org |
| Ionization Potential | The minimum energy required to remove an electron. | Measures the molecule's resistance to oxidation. |
| Electron Affinity | The energy released when an electron is added. | Measures the molecule's ability to be reduced. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Predicts bonding and charge distribution. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Relates to the stability of the molecule. |
This table is illustrative of parameters typically derived from DFT calculations for organic molecules.
DFT calculations are also highly effective in predicting vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. The calculated vibrational frequencies for a molecule's stable geometry can be compared with experimental spectroscopic data researchgate.net. A strong correlation between the theoretical and experimental spectra, often indicated by a high coefficient of determination (R² > 0.99), serves to validate the accuracy of the computed molecular structure and the chosen computational method plos.org. This correlation allows for the confident assignment of vibrational modes observed in experimental spectra to specific atomic motions within the molecule, such as stretching, bending, and rocking of functional groups researchgate.net.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time nih.gov. For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape chemrxiv.org. By simulating the molecule's dynamics, researchers can identify low-energy conformers, understand the transitions between them, and generate a representative ensemble of structures that the molecule is likely to adopt nih.govmdpi.com.
Furthermore, MD simulations can explicitly model the effects of the surrounding environment, such as a solvent. By immersing the molecule in a simulated box of solvent molecules (e.g., water), the influence of solvation on conformational preferences and dynamics can be investigated researchgate.net. These simulations provide detailed insights into solute-solvent interactions, which are critical for understanding the molecule's behavior in solution, a context relevant to many chemical and biological processes researchgate.net.
Analysis of Noncovalent Interactions in this compound Systems
Noncovalent interactions are dominant forces in supramolecular chemistry, governing how molecules recognize and bind to one another and how they pack in the solid state nih.gov. Understanding these weak interactions is crucial for predicting the macroscopic properties of materials.
The structure of this compound features two phenyl rings, which can participate in π-π stacking interactions. These interactions occur when aromatic rings align face-to-face or face-to-edge, contributing to the stabilization of molecular assemblies nih.gov. The strength and geometry of these interactions are influenced by the electrostatic and dispersion forces between the π-systems of the rings nih.govresearchgate.net.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal density plos.orgplos.org.
The surface can be mapped with various properties, most commonly the normalized contact distance (d_norm). The d_norm mapping uses a red-white-blue color scheme, where red spots indicate intermolecular contacts that are shorter than the van der Waals (vdW) radii and represent close interactions, white regions represent contacts approximately equal to the vdW radii, and blue regions show contacts longer than the vdW radii plos.org.
This analysis can be complemented by 2D fingerprint plots, which summarize all the intermolecular contacts in the crystal. These plots provide a quantitative breakdown of the different types of interactions, showing the percentage contribution of each contact type (e.g., H···H, O···H, C···H) to the total Hirshfeld surface area nih.govnih.gov. This allows for a detailed understanding of the forces governing the crystal packing.
Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Benzoate (B1203000) Derivative
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~51% | Represents interactions between hydrogen atoms. Often the most abundant contact type. nih.gov |
| O···H / H···O | ~15% | Corresponds to hydrogen bonding and other close oxygen-hydrogen contacts. nih.gov |
| C···H / H···C | ~7% | Indicates interactions involving carbon and hydrogen atoms. |
| C···C | ~6% | Can be indicative of π-π stacking interactions between aromatic rings. nih.gov |
| Other | ~11% | Includes minor contacts involving other atoms. |
This table is based on data for a representative organic molecule and illustrates the typical quantitative output of a Hirshfeld surface analysis. nih.gov
Structure-Property Relationship Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational pillars of predictive analytics in chemistry. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property of interest. For this compound, the development of a robust QSAR or QSPR model would enable the prediction of its various attributes without the need for extensive empirical testing.
The initial step in building such a model involves the calculation of a wide array of molecular descriptors for this compound. These descriptors can be categorized as follows:
1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and bond count.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings, functional groups), topological indices (e.g., Randić index, Balaban index), and connectivity indices.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include geometric parameters such as molecular surface area, volume, and shape indices.
Physicochemical Descriptors: These pertain to the chemical properties of the molecule, such as lipophilicity (logP), solubility (logS), and electronic properties (e.g., dipole moment, polarizability).
Once a comprehensive set of descriptors is generated, statistical methods are employed to select the most relevant ones and build the predictive model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and various machine learning algorithms like Random Forest and Support Vector Machines. The predictive power and robustness of the resulting model are then rigorously evaluated through internal and external validation techniques.
For instance, a hypothetical QSAR study on a series of benzoate esters, including this compound, targeting a specific biological endpoint (e.g., inhibitory activity against an enzyme) might yield a model that highlights the importance of lipophilicity and the presence of the aromatic phenethyl group for activity.
| Compound | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | logP | Molecular Surface Area (Ų) |
|---|---|---|---|---|
| Ethyl benzoate | 50.2 | 48.9 | 2.6 | 150.3 |
| Mthis compound | 15.8 | 16.5 | 4.1 | 220.7 |
| This compound | 12.5 | 13.1 | 4.5 | 234.8 |
| Propyl 4-phenethylbenzoate | 10.1 | 10.8 | 5.0 | 248.9 |
Predictive analytics based on such models can then be used to screen virtual libraries of related compounds to identify novel candidates with potentially enhanced properties. This in silico screening significantly narrows down the number of molecules that need to be synthesized and tested experimentally, thereby saving time and resources.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a specific receptor, typically a protein or a nucleic acid. This method is instrumental in understanding the molecular basis of a ligand's biological activity and in structure-based drug design.
The process of a molecular docking study for this compound would involve the following key steps:
Target Identification and Preparation: Based on the known biological activities of structurally similar compounds, a potential protein target is identified. For instance, if related benzoate esters have shown activity against a particular enzyme, the three-dimensional crystal structure of that enzyme would be obtained from a protein data bank. The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site or active site.
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Docking Simulation: Using a docking software (e.g., AutoDock, Glide, GOLD), the ligand is placed in the defined binding site of the receptor, and a scoring function is used to evaluate the binding affinity of different poses. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction.
The results of a molecular docking study provide valuable insights into the ligand-target interactions. For example, a docking simulation of this compound into the active site of a hypothetical enzyme might reveal key interactions, such as:
Hydrogen Bonds: The ester carbonyl oxygen of this compound could act as a hydrogen bond acceptor, forming a hydrogen bond with an amino acid residue in the active site.
Hydrophobic Interactions: The phenyl and phenethyl groups of the ligand could engage in hydrophobic interactions with nonpolar amino acid residues in a hydrophobic pocket of the binding site.
Pi-Pi Stacking: The aromatic rings of the ligand could participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
To further refine the understanding of the ligand-target complex's stability and dynamics, molecular dynamics (MD) simulations can be performed on the best-docked pose. MD simulations provide a time-resolved view of the molecular motions, allowing for the assessment of the stability of the predicted interactions over time.
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | 1 (with SER122) |
| Hydrophobic Interactions | LEU45, ILE89, VAL104 |
| Pi-Pi Stacking Interactions | PHE256 |
In Vitro Biological Activity Mechanisms of Ethyl 4 Phenethylbenzoate and Analogous Aromatic Esters
Mechanistic Investigations of Enzyme Inhibition
Aromatic esters have been investigated for their potential to inhibit various enzymes involved in physiological and pathological processes. The ester functional group, combined with the aromatic moieties, allows for diverse interactions with enzyme active sites and allosteric sites, leading to modulation of their catalytic activity.
Cholinesterase Inhibition Mechanisms
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov
The general mechanism of inhibition by ester-containing compounds, such as carbamates, involves the acylation of a serine residue within the enzyme's active site. nih.gov This process is initiated by the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester. This forms a transient tetrahedral intermediate which then collapses, leading to a carbamylated or acylated, and thereby inactivated, enzyme. nih.gov This inhibition can be reversible or irreversible depending on the stability of the enzyme-inhibitor complex. researchgate.net
The aromatic rings present in inhibitors can further stabilize their binding within the active site gorge of cholinesterases through cation-π or π-π stacking interactions with aromatic amino acid residues like tryptophan and tyrosine. mdpi.commdpi.com While specific mechanistic studies on Ethyl 4-phenethylbenzoate are not extensively documented in publicly available literature, the inhibitory potential of aromatic esters is recognized. The activity is influenced by the nature and position of substituents on the aromatic rings, which can affect the molecule's affinity and reactivity towards the enzyme's active site. mdpi.com
Inhibition Pathways of Other Relevant Enzymes (e.g., elastase, cyclooxygenase, lipoxygenase)
Aromatic esters and their analogs have demonstrated inhibitory effects against enzymes involved in inflammation and tissue degradation, such as elastase, cyclooxygenase (COX), and lipoxygenase (LOX).
Elastase Inhibition: Human neutrophil elastase is a serine protease that degrades extracellular matrix proteins, and its overactivity is implicated in inflammatory diseases and skin aging. nih.gov Natural extracts from aromatic plants containing flavonoids and other phenolic compounds have been shown to possess anti-elastase activity. researchgate.net The inhibitory mechanism often involves the binding of these compounds to the enzyme, which can be competitive or non-competitive, thereby preventing the substrate from accessing the active site. mdpi.comlibretexts.orgwikipedia.org
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: COX and LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. acs.org Inhibition of these enzymes is a major target for anti-inflammatory drugs.
Caffeic acid phenethyl ester (CAPE), an analog of this compound, has been shown to be a potent inhibitor of both COX-1 and COX-2. nih.gov Mechanistic studies suggest that some inhibitors act by competing with the substrate for the active site, while others may function through non-competitive or mixed-type inhibition. aalto.fi Another related compound, phenethyl-trans-ferulate, was found to inhibit both COX-1 and COX-2 with moderate potency. nih.gov
Similarly, various natural and synthetic compounds containing aromatic ester moieties have been identified as LOX inhibitors. researchgate.netnih.gov The mechanism can involve direct binding to the enzyme's active site, which often contains a non-heme iron atom, or through antioxidant activity that reduces the hydroperoxides necessary for the enzyme's catalytic cycle. researchgate.net
| Compound | Enzyme Target | Inhibitory Activity (IC₅₀) |
|---|---|---|
| Phenethyl-trans-ferulate | COX-1 | 18 μM |
| Phenethyl-trans-ferulate | COX-2 | 31 μM |
| Caffeic Acid Phenethyl Ester (CAPE) | COX-1 | 1.5 μM (4.4 x 10⁻¹ μg/ml) |
| Caffeic Acid Phenethyl Ester (CAPE) | COX-2 | 6.3 nM (2 x 10⁻³ μg/ml) |
| Gallic Acid | Lipoxygenase | 0.53 µg/ml |
Antimicrobial Action Mechanisms
Aromatic esters are found in many essential oils and plant extracts known for their antimicrobial properties. Their mechanisms of action are multifaceted, often involving the disruption of microbial cell integrity and vital cellular processes.
Antibacterial Pathways and Cellular Targets
The antibacterial activity of aromatic esters is often more pronounced against Gram-positive bacteria than Gram-negative bacteria. jmolbiochem.comresearchgate.net A primary mechanism of action is the disruption of the bacterial cell membrane's structural integrity. jmolbiochem.comresearchgate.net This can lead to increased permeability, leakage of essential intracellular components like ions and ATP, and ultimately, cell death.
For instance, caffeic acid phenethyl ester (CAPE) has been shown to cause irreversible damage to the plasma membrane of Gram-positive bacteria. jmolbiochem.com It is also capable of inhibiting the formation of biofilms, which are crucial for bacterial colonization and resistance, by interfering with the expression of genes related to virulence and adherence. nih.govnih.gov The specific cellular targets can include:
Cell Wall Synthesis: Some antibacterial agents target the enzymes and precursors involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govnih.govmdpi.com While not extensively detailed for simple aromatic esters, this remains a key pathway for antibacterial action.
Membrane-Bound Enzymes: Aromatic compounds can inactivate essential membrane-bound enzymes, disrupting cellular processes like respiration and transport.
Inhibition of Efflux Pumps: Some phenolic compounds can inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thus potentially reversing antibiotic resistance.
| Compound | Bacterial Strain | Activity | MIC (mg/ml) | MBC (mg/ml) |
|---|---|---|---|---|
| Caffeic Acid Phenethyl Ester (CAPE) | Streptococcus mutans | Bacteriostatic/Bactericidal | 0.08 | 0.32 |
| Streptococcus sobrinus | Bacteriostatic/Bactericidal | 0.16 | 0.32 | |
| Actinomyces viscosus | Bacteriostatic/Bactericidal | 0.16 | 0.32 | |
| Lactobacillus acidophilus | Bacteriostatic/Bactericidal | 0.16 | 0.32 |
Antifungal Mechanisms and Receptor Interactions
The antifungal action of aromatic esters and related phenolic compounds often involves interactions with the fungal cell membrane. A key target in fungal membranes is ergosterol, a sterol analogous to cholesterol in mammalian cells. mdpi.com
The proposed mechanisms include:
Ergosterol Binding: Lipophilic compounds can bind to ergosterol, creating pores and channels in the membrane. This disrupts membrane integrity, leading to leakage of cellular contents and cell death. mdpi.complos.org
Inhibition of Ergosterol Biosynthesis: Some antifungal agents interfere with the enzymatic pathway responsible for synthesizing ergosterol. researchgate.netnih.gov This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane function and inhibits fungal growth. mdpi.com
Mitochondrial Dysfunction: Aromatic compounds can also target fungal mitochondria, leading to the production of reactive oxygen species (ROS) and the disruption of cellular respiration.
While specific receptor interactions for this compound have not been fully elucidated, the general mechanisms for aromatic antifungal agents point towards a primary effect on the structure and function of the fungal cell membrane. mdpi.com
Antiproliferative Mechanistic Studies in Cellular Models
Several aromatic esters, particularly derivatives of natural phenolic acids, have demonstrated significant antiproliferative activity in various cancer cell lines. The mechanisms underlying these effects are complex and often involve the induction of programmed cell death (apoptosis) and the inhibition of cell cycle progression.
Studies on analogs like caffeic acid phenethyl ester (CAPE) and phenethyl isothiocyanate have provided insights into these pathways. A key mechanism is the induction of apoptosis through the intrinsic (mitochondrial) pathway. nih.gov This involves:
Generation of Reactive Oxygen Species (ROS): The compound can induce oxidative stress within cancer cells, leading to an accumulation of ROS. nih.govfrontiersin.org
Mitochondrial Membrane Disruption: Elevated ROS levels can damage the mitochondrial membrane, causing a loss of mitochondrial membrane potential. acs.orgnih.gov
Caspase Activation: This disruption leads to the release of pro-apoptotic factors from the mitochondria, which in turn activate a cascade of caspases (e.g., caspase-3, -9), the executioner enzymes of apoptosis. nih.govfrontiersin.org
DNA Fragmentation: Activated caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including nuclear condensation and DNA fragmentation. mdpi.com
In addition to apoptosis, some aromatic esters can induce cell cycle arrest , often at the G2/M or S phase, preventing cancer cells from dividing and proliferating. europeanreview.orgnih.gov This can be a result of the compound's interaction with signaling pathways that regulate the cell cycle, such as the PI3K/AKT pathway. mdpi.com
| Compound | Cancer Cell Line | Antiproliferative Activity (IC₅₀) |
|---|---|---|
| Caffeic acid n-butyl ester | A549 (Lung) | 25 μM |
| Andrographolide C-17 p-methoxy phenyl ester analog (8s) | A549 (Lung) | 6.6 μM |
| PC-3 (Prostate) | 5.9 μM | |
| Andrographolide C-17 p-methoxy phenyl ester analog (9s) | A549 (Lung) | 3.5 μM |
Antioxidant Activity Mechanistic Pathways
The direct antioxidant activity of this compound has not been extensively documented in scientific literature. The predominant mechanisms of antioxidant action for aromatic compounds, particularly polyphenols, involve the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals. nih.gov This process is central to the radical scavenging capabilities of well-known antioxidants.
This compound, as a molecular structure, lacks the phenolic hydroxyl (-OH) groups that are typically responsible for significant antioxidant effects. nih.govmdpi.com Research on analogous compounds consistently demonstrates that the antioxidant capacity of phenethyl esters and other aromatic esters is directly correlated with the number and position of hydroxyl groups on the aromatic rings. nih.govmdpi.com Studies on a series of phenethyl trifluoroacetate esters revealed that their antioxidant effect was strictly dependent on the degree of hydroxylation of the phenyl ring. nih.gov Similarly, an investigation into hexanoic acid esters of various aromatic alcohols concluded that the antioxidant activity is contingent on the presence and specific placement of hydroxyl groups. mdpi.com
Elucidation of Structure-Activity Relationships (SAR) Governing Biological Mechanisms
The biological activity and metabolic fate of aromatic esters are primarily influenced by three key structural components: the benzoate (B1203000) moiety, the alcohol moiety (in this case, phenethyl), and the ester linkage itself.
Benzoate and Phenethyl Moieties: The nature and position of substituents on either aromatic ring can profoundly impact biological activity. Quantitative structure-activity relationship (QSAR) studies on p-hydroxybenzoate esters have shown that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment (μ), are key factors influencing their activity. researchgate.net For other phenethyl esters, such as sinapic acid phenethyl ester (SAPE) analogues, modifications to the phenethyl ring (e.g., adding trifluoromethyl, methyl, or methoxy groups) significantly altered their inhibitory potency against enzymes like 5-lipoxygenase. nih.govacs.org This indicates that both steric and electronic properties of substituents on the aromatic rings are critical determinants of interaction with biological targets.
Ester Linkage and Hydrolytic Stability: The ester group is a primary site for metabolic action, making its stability a crucial factor in the compound's biological profile. nih.gov The susceptibility of the ester bond to hydrolysis is governed by the chemical nature of the connected acid and alcohol groups. A comparative study on the hydrolytic stability of various benzoate esters in rat plasma and liver microsomes demonstrated clear SAR trends. For instance, in a homologous series of n-alkyl benzoates, methyl benzoate showed greater metabolic stability than ethyl benzoate. nih.gov Furthermore, the position of substituents on the benzoate ring affects stability; ethyl p-bromo benzoate was found to have lower hydrolytic stability than its unsubstituted analogue, while ethyl m-bromo benzoate had higher stability. nih.gov
The following table, derived from data on the hydrolysis of analogous benzoate esters in rat plasma, illustrates these structure-stability relationships.
| Compound | Modification from Ethyl Benzoate (unsubstituted) | Half-life (t1/2) in Rat Plasma (min) | Relative Stability Trend |
|---|---|---|---|
| Methyl Benzoate | Shorter alkyl chain (Methyl vs. Ethyl) | 36 | Higher |
| Ethyl Benzoate | Reference Compound | Not explicitly stated, but lower than Methyl Benzoate | Reference |
| n-Propyl Benzoate | Longer alkyl chain (Propyl vs. Ethyl) | 19 | Lower |
| Phenyl Benzoate | Aromatic alcohol group (Phenol vs. Ethanol) | 7 | Much Lower |
| Ethyl m-bromo Benzoate | Electron-donating Br at meta position | Not explicitly stated, but higher than para-isomer | Higher |
| Ethyl p-bromo Benzoate | Electron-withdrawing Br at para position | Not explicitly stated, but lower than unsubstituted | Lower |
Data adapted from a study on the hydrolytic stability of homologous esters. nih.gov Note: Exact half-life values for all compounds were not provided in the source material, but relative trends were established.
Investigation of Esterase-Mediated Cleavage in Biological Contexts (Mechanism focus)
The primary metabolic pathway for aromatic esters like this compound in biological systems is enzymatic hydrolysis mediated by esterases, particularly carboxylesterases (CES), which are abundant in the liver and plasma. nih.govresearchgate.net This cleavage breaks the ester bond, yielding the constituent carboxylic acid and alcohol.
The catalytic mechanism of carboxylesterases relies on a highly conserved catalytic triad of amino acids in the enzyme's active site, typically consisting of serine (Ser), histidine (His), and an acidic residue like aspartate or glutamate (Asp/Glu). nih.gov The hydrolysis of an ester substrate proceeds through a two-step process known as acylation and deacylation.
The mechanism for the esterase-mediated cleavage of this compound can be detailed as follows:
Acylation Phase:
Substrate Binding: The this compound molecule binds to the active site of the carboxylesterase.
Nucleophilic Attack: The serine residue's hydroxyl group, acting as a potent nucleophile (activated by the nearby histidine), attacks the electrophilic carbonyl carbon of the ester. libretexts.org
Formation of Tetrahedral Intermediate: This attack results in the formation of a short-lived, high-energy tetrahedral intermediate. nih.gov This intermediate is stabilized by interactions within the enzyme's "oxyanion hole."
Release of Alcohol: The intermediate collapses, breaking the ester bond. The alcohol portion, phenethyl alcohol, is released from the active site. This step results in the formation of a covalent acyl-enzyme intermediate, where the 4-phenethylbenzoyl group is attached to the serine residue.
Deacylation Phase:
Water Entry: A water molecule enters the active site.
Hydrolysis: The water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate.
Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed.
Release of Carboxylic Acid: This intermediate collapses, cleaving the bond between the acyl group and the serine residue. The carboxylic acid product, 4-phenethylbenzoic acid, is released, and the enzyme's catalytic triad is regenerated, ready for another catalytic cycle.
This enzymatic process is analogous to the base-promoted chemical hydrolysis of esters, where a hydroxide ion initiates the nucleophilic attack on the carbonyl carbon. libretexts.org However, the enzyme provides a highly specific environment that dramatically accelerates the reaction rate compared to non-enzymatic hydrolysis. cdnsciencepub.com
Environmental Behavior and Fate of Aromatic Esters, with Specific Reference to Ethyl 4 Phenethylbenzoate
Environmental Occurrence and Distribution Patterns
The distribution of aromatic esters in the environment is dictated by their volatility, solubility, and affinity for particulate matter.
Aromatic compounds can undergo atmospheric transport, moving from source areas to more remote locations osti.gov. Studies on phthalate (B1215562) esters, which share structural similarities, show they exist in the atmosphere in both the vapor phase and adsorbed to particulate matter nih.gov. The partitioning between these phases is influenced by the compound's molecular weight and vapor pressure, with lower molecular weight esters being more prevalent in the vapor phase nih.gov.
Transport occurs via atmospheric advection and diffusion, heavily influenced by meteorological conditions nih.gov. Deposition back to the Earth's surface happens through two primary mechanisms:
Wet Deposition: Scavenging by precipitation (rain, snow) is a significant removal pathway. Studies on phthalates have demonstrated their presence in rainwater, with seasonal variations often correlated with air temperature nih.gov.
Sea spray aerosols have also been identified as a mechanism for the transport of aromatic acids from the ocean to the atmosphere, suggesting a potential pathway for marine-derived aromatic compounds researchgate.net.
Once released into the environment, aromatic esters partition between water, soil, and sediment based on their properties. For compounds with low water solubility and a tendency to adsorb to organic matter, such as many aromatic esters, accumulation in soil and sediment is expected.
Contaminated sediments can act as a long-term reservoir for polycyclic aromatic hydrocarbons (PAHs) and may become a secondary source, releasing these compounds back into the overlying water column nih.gov. The net flux of these compounds is often from the sediment to the water, highlighting the importance of sediment as a persistent source in aquatic systems nih.gov. Phenethyl benzoate (B1203000), a related compound, is classified as toxic to aquatic life with long-lasting effects, which implies persistence within the aquatic compartment nih.gov.
Sources and Release Pathways into the Environment
Many aromatic esters are used as fragrance ingredients in a wide array of consumer products, including personal care items and cleaning agents nih.govthegoodscentscompany.com. They are also utilized as flavoring agents in foods nih.gov. Natural sources also exist, as compounds like phenethyl benzoate are known plant metabolites and components of volatile oils nih.gov.
The primary release pathways are associated with their production and use:
Industrial Discharge: Wastewater from manufacturing facilities that produce or use these compounds can be a direct point source.
Wastewater Treatment Plants (WWTPs): Consumer products containing aromatic esters are washed down the drain and enter municipal wastewater streams. While WWTPs can remove some of these chemicals, they are not always completely effective, leading to their release into surface waters.
Urban and Agricultural Runoff: Diffuse, nonpoint source contamination can occur from runoff from urban areas and agricultural land nih.gov.
Volatilization: Due to their use in fragrances, direct volatilization into the atmosphere is an expected release pathway.
| Source Category | Specific Examples | Primary Release Pathway |
|---|---|---|
| Industrial | Chemical manufacturing, fragrance production | Wastewater discharge, atmospheric emissions |
| Consumer Products | Perfumes, soaps, lotions, detergents | Wastewater from households (down-the-drain) |
| Food Additives | Flavoring agents | Metabolism and excretion, manufacturing wastewater |
| Natural Sources | Flowering plants (e.g., Plumeria) | Volatilization from plants |
Degradation and Transformation Processes in Environmental Matrices
The persistence of Ethyl 4-phenethylbenzoate in the environment is determined by its susceptibility to biotic and abiotic degradation processes.
Biodegradation is a primary mechanism for the removal of many organic pollutants from the environment nih.gov. Microorganisms in soil, sediment, and water possess a vast array of enzymes capable of breaking down complex aromatic structures.
Studies involving mixtures of fragrance chemicals have shown that compounds like phenethyl benzoate can undergo primary biodegradation in the presence of activated sludge researchgate.net. The metabolism of aromatic compounds is a key microbial function in various environments researcher.life. Yeasts and bacteria are known to be involved in both the production and degradation of aromatic esters through enzymatic mechanisms researchgate.net. The general process involves the enzymatic hydrolysis of the ester bond to form an alcohol and a carboxylic acid, which can then be further metabolized through central metabolic pathways like the citric acid cycle iitg.ac.in.
In addition to biological processes, aromatic esters can be transformed by abiotic reactions, primarily photolysis and hydrolysis.
Hydrolysis is the cleavage of the ester bond by reaction with water. The rate of this reaction is highly dependent on pH and temperature.
Acid and Base Catalysis: The hydrolysis of esters is catalyzed by both acids and bases. Studies on various esters, including ethyl benzoate and 2,4-D butylate, show that the degradation rate is significantly faster under basic (alkaline) conditions compared to neutral or acidic conditions researchgate.netepa.gov.
Temperature Effect: The rate of hydrolysis increases with temperature epa.gov.
Photolysis is the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, due to their structure, can absorb UV light, leading to their transformation.
The UV filter ethyl 4-aminobenzoate, a structurally related compound, can be effectively degraded through UV-activated oxidation processes mdpi.com.
Studies on emamectin (B195283) benzoate show it is susceptible to photolysis in solution ere.ac.cn. The specific products of photolysis can be numerous, as seen in the degradation of phthalate esters, which yield a variety of smaller molecules upon exposure to UV light epa.gov.
| Compound | Process | Conditions | Observed Half-Life/Outcome | Reference |
|---|---|---|---|---|
| Emamectin Benzoate | Hydrolysis | pH 9.0, 25°C | 45.3 days | ere.ac.cn |
| Emamectin Benzoate | Hydrolysis | pH 5.0 and 7.0, 25°C | Very slow (> 1 year) | ere.ac.cn |
| Emamectin Benzoate | Photolysis | Xe lamp | 1.73 hours | ere.ac.cn |
| 2,4-D Butylate | Hydrolysis | pH 9.0, 25°C | 10.7 minutes | epa.gov |
| 2,4-D Butylate | Hydrolysis | pH 7.0, 25°C | 5.8 days | epa.gov |
| Ethyl 4-aminobenzoate | Photolysis | UV/Persulfate process | 98.7% removal in 30 min | mdpi.com |
Bioaccumulation Potential and Trophic Transfer Mechanisms of Aromatic Esters, with Specific Reference to this compound
The potential for a chemical substance to bioaccumulate in living organisms is a critical component of its environmental risk assessment. Bioaccumulation refers to the process by which a substance is absorbed by an organism from all sources, including water, food, and sediment, leading to a concentration in the organism that is higher than in the surrounding environment. This is of particular concern for compounds that are persistent and lipophilic (fat-soluble).
The bioconcentration factor (BCF) is a key metric used to quantify the bioaccumulation potential of a substance from water. It is the ratio of the concentration of the chemical in an organism to the concentration in the surrounding water at steady state. For many organic compounds, there is a strong correlation between the BCF and the Log P value.
Trophic transfer, or biomagnification, is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. This is a significant concern for persistent, bioaccumulative, and toxic (PBT) substances. For aromatic esters, the potential for biomagnification is not uniform and depends on the specific structure and metabolism of the compound.
Studies on phthalate esters, another class of aromatic esters, have shown varied trophic transfer behaviors. For example, some higher molecular weight phthalates may exhibit trophic dilution, where concentrations decrease up the food web, potentially due to metabolic transformation in higher-trophic-level organisms thegoodscentscompany.com. Conversely, other phthalates have shown the potential for biomagnification in certain food webs. The metabolic fate of this compound within different organisms would be a key factor in determining its potential for trophic transfer.
Table 1: Bioaccumulation Potential Indicators for Aromatic Esters
| Parameter | Description | Relevance to this compound (by analogy) |
|---|---|---|
| Log P (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a substance. | The Log P of the related Phenethyl benzoate is 4.01, suggesting a moderate to high potential to partition into fatty tissues. |
| BCF (Bioconcentration Factor) | Ratio of the chemical concentration in an organism to that in the water. | A high Log P suggests a potentially significant BCF, indicating the likelihood of accumulation from water. |
| Trophic Transfer | Movement and potential concentration of a substance through the food chain. | The behavior of other aromatic esters suggests that both trophic dilution and biomagnification are possible, depending on metabolic pathways. |
Methodologies for Environmental Impact Assessment of Esters
The environmental impact assessment (EIA) for esters like this compound is a systematic process designed to predict and evaluate the potential environmental consequences of their release. This process involves a multi-faceted approach that integrates data on the substance's properties, fate, and effects.
A comprehensive EIA for an aromatic ester would typically include the following key components:
Hazard Identification: This initial step involves gathering all available data on the physicochemical properties, environmental fate (persistence, bioaccumulation), and ecotoxicity of the substance. For this compound, this would involve a thorough literature review and potentially the use of predictive models (Quantitative Structure-Activity Relationships, or QSARs) in the absence of experimental data.
Exposure Assessment: This component aims to estimate the concentrations of the substance that are likely to be found in various environmental compartments (water, soil, air, biota). This involves modeling the release, transport, and partitioning of the substance in the environment.
Effects Assessment: This involves determining the potential adverse effects of the substance on a range of organisms. This is often done through standardized ecotoxicity tests on representative species from different trophic levels (e.g., algae, invertebrates, fish). The results are used to derive predicted no-effect concentrations (PNECs) for different environmental compartments.
Risk Characterization: In this final step, the predicted environmental concentrations (PECs) from the exposure assessment are compared with the PNECs from the effects assessment. The ratio of PEC to PNEC is used to determine the risk quotient (RQ). An RQ greater than 1 indicates a potential for adverse environmental effects, suggesting that risk management measures may be necessary.
Table 2: Key Methodologies in the Environmental Impact Assessment of Esters
| Methodology | Description | Application to this compound |
|---|---|---|
| Life Cycle Assessment (LCA) | A "cradle-to-grave" approach that evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through to disposal. | Would assess the total environmental burden of this compound, not just its direct ecotoxicity. |
| Environmental Modeling | Use of mathematical models to predict the environmental distribution and fate of a chemical. | Essential for estimating PECs in various environmental compartments in the absence of extensive monitoring data. |
| Ecotoxicity Testing | Standardized laboratory tests to determine the toxicity of a substance to aquatic and terrestrial organisms. | Would provide the data needed to establish PNECs for risk characterization. |
| Analytical Chemistry | The development and application of methods to detect and quantify the substance in environmental samples. | Crucial for monitoring environmental concentrations and validating exposure models. |
Analytical Methods for Aromatic Esters in Environmental Samples
The accurate assessment of the environmental impact of aromatic esters relies on sensitive and specific analytical methods to measure their concentrations in complex matrices such as water, sediment, and biological tissues. The most common and reliable techniques for this purpose are chromatographic methods coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds like many aromatic esters. The sample is first vaporized and separated based on its boiling point and affinity for the chromatographic column. The separated components then enter a mass spectrometer, which provides detailed structural information, allowing for confident identification and quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile or thermally sensitive aromatic esters. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. HPLC can be coupled with various detectors, including UV-visible or mass spectrometry (LC-MS), for sensitive and selective detection.
Sample preparation is a critical step in the analysis of environmental samples and often involves extraction and clean-up to remove interfering substances. Common techniques include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte from a water sample into an immiscible organic solvent.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from a liquid sample, which is then eluted with a small volume of solvent.
Soxhlet Extraction: This is a continuous extraction method typically used for solid samples like sediment and tissue.
The choice of analytical method and sample preparation technique depends on the specific properties of the aromatic ester being analyzed and the nature of the environmental matrix.
Future Research Directions and Emerging Applications in Aromatic Ester Chemistry
Development of Novel Synthetic Routes for Complex Aromatic Esters
The synthesis of complex aromatic esters is moving beyond traditional methods, embracing more efficient, selective, and sustainable catalytic systems. Modern organic synthesis now employs a variety of powerful techniques to construct intricate molecular architectures that were previously challenging to access.
Key emerging strategies include:
Transition-Metal Catalysis : This remains a cornerstone of modern synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable for creating carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of diverse molecular scaffolds. hilarispublisher.com For instance, iron carbide nanoparticles activated by magnetic induction have been used for the hydrodeoxygenation of benzylic esters, offering a green chemistry approach to producing valuable aromatic compounds. acs.org
Organocatalysis : This area has grown into a powerful tool for enantioselective synthesis. Using small organic molecules like chiral amines and thioureas as catalysts, researchers can achieve high levels of stereocontrol in reactions such as asymmetric aldol (B89426) reactions and Michael additions, which is crucial for developing stereochemically complex drug candidates. hilarispublisher.com
Photocatalysis : The use of visible light and photoredox catalysts has revolutionized synthetic chemistry by enabling the activation of otherwise non-reactive functional groups under mild conditions. hilarispublisher.com This approach facilitates a wide array of bond-forming reactions and is particularly valuable for the late-stage functionalization of complex molecules. hilarispublisher.com
Mechanochemistry : By using mechanical energy to activate reactants, mechanochemical esterification allows for solvent-free reactions in the solid state, overcoming classical limitations and improving sustainability. mdpi.com
Flow Chemistry : Continuous flow platforms, directed by AI-synthesis programs, allow for the automated and efficient synthesis of compounds, as demonstrated by the planning and execution of the synthesis of 15 different molecules, including pharmaceutical agents. wiley.com
These innovative methods provide chemists with the tools to construct complex aromatic esters with high precision and efficiency, opening doors to new materials and biologically active molecules.
Table 1: Comparison of Novel Synthetic Strategies for Aromatic Esters
| Synthetic Strategy | Catalyst Type | Key Advantages | Example Application |
|---|---|---|---|
| Transition-Metal Catalysis | Palladium, Iron, Ruthenium | High efficiency, broad substrate scope, functional group tolerance. hilarispublisher.com | Palladium-catalyzed cross-coupling for C-C bond formation. hilarispublisher.com |
| Organocatalysis | Chiral amines, thioureas | High enantioselectivity, metal-free, mild conditions. hilarispublisher.com | Asymmetric synthesis of chiral drug intermediates. hilarispublisher.com |
| Photocatalysis | Visible light-activated catalysts | Mild reaction conditions, activation of inert bonds. hilarispublisher.com | Late-stage functionalization of drug-like molecules. hilarispublisher.com |
| Mechanochemistry | Mechanical force | Solvent-free, sustainable, overcomes solution-phase limitations. mdpi.com | Solid-state esterification reactions. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Aromatic Ester Research
Key applications of AI/ML in this field include:
Reaction Prediction and Optimization : ML algorithms can analyze extensive reaction databases to identify patterns, enabling the prediction of outcomes for novel reactions. researchgate.net This saves significant time and resources compared to traditional empirical experimentation. researchgate.netrsc.org For example, ML models have been developed to predict the yields of catalytic hydrogenation of esters with a root mean square error (RMSE) as low as 11.76% on unseen data. rsc.org
De Novo Molecular Design : Computer-aided molecular design (CAMD) frameworks use ML models to design novel aromatic chemicals with specific target properties, such as desired odors or physical characteristics like vapor pressure and viscosity. chemengineerkey.com
Automated Synthesis Planning : Generative large language models (LLMs), such as FLAN-T5, are being used to translate molecular notations (SMILES) into detailed, step-by-step procedural texts for synthesis reactions. mdpi.com This approach treats chemical reactions like sequences in natural language, allowing linguistic models to facilitate innovations in chemical synthesis. mdpi.com The FLAN-T5 model has shown significant potential in this area, achieving a high BLEU score of 51.82, indicating its accuracy in generating synthesis procedures. mdpi.com
Table 2: Performance of Machine Learning Models in Esterification Procedure Prediction
| Model | BLEU Score | Description |
|---|---|---|
| k-Nearest Neighbors (kNN) | 25.13 | A conventional machine learning algorithm. |
| FLAN-T5 | 51.82 | An advanced sequence-to-sequence transformer model, showing standout performance. mdpi.com |
| ChatGPT-based variants | N/A | Generative large language models also employed in comparative studies. mdpi.com |
Exploration of Advanced Characterization Techniques for In-situ Monitoring
Understanding reaction kinetics and mechanisms is crucial for optimizing the synthesis of aromatic esters. Advanced characterization techniques that allow for in-situ and operando analysis are providing unprecedented, real-time insights into these chemical transformations. mdpi.com
Emerging techniques for monitoring esterification reactions include:
In-line Spectroscopy : Miniaturized mid-infrared (MIR) spectrometers, coupled with immersion probes, can directly monitor the progress of batch reactions. researchgate.net For the reaction of crotonic acid and 2-butanol, in-line MIR spectrometry provided accurate (average error, 1.6%) and precise (average relative standard deviation, 5.2%) estimations of the ester concentration. researchgate.net This performance was comparable to off-line gas chromatography and superior to other in-line techniques like near-infrared (NIR) or Raman spectrometry. researchgate.net
Operando Techniques : In the broader field of catalysis, operando techniques facilitate the real-time analysis of interfacial carrier behavior, monitor structural changes, and identify reaction intermediates. mdpi.com Methods like in-situ mass spectrometry and advanced electron microscopy allow for the direct imaging of reactant molecules and correlation of microstructure with catalytic activity. researchgate.net
Multimodal Approaches : The integration of multiple characterization methods, such as combining atomic force microscopy with infrared spectroscopy (AFM-IR), allows for the simultaneous correlation of various material properties, offering a more complete picture of the reaction dynamics. mdpi.com
Table 3: Comparison of In-situ Monitoring Techniques for Chemical Reactions
| Technique | Principle | Information Provided | Application Example |
|---|---|---|---|
| Mid-Infrared (MIR) Spectroscopy | Vibrational spectroscopy | Real-time concentration of reactants and products. researchgate.net | Monitoring ester formation in a batch reactor. researchgate.net |
| Operando TEM | Transmission Electron Microscopy | Direct imaging of reactant molecules, catalyst structure changes. researchgate.net | Correlating catalyst microstructure with activity. researchgate.net |
| In-situ Mass Spectrometry | Mass-to-charge ratio analysis | Detection of reaction products and intermediates in real-time. researchgate.net | Analyzing product formation during catalysis. researchgate.net |
| AFM-IR | Atomic Force Microscopy & IR Spectroscopy | Simultaneous topographical and chemical information. mdpi.com | Correlating surface morphology with chemical changes. mdpi.com |
Unraveling Complex Biological Mechanisms of Action for Esters
Many aromatic esters exhibit significant biological activity, often serving as prodrugs, signaling molecules, or bioactive agents. However, the precise mechanisms underlying these activities are often complex and not fully understood. Future research is focused on elucidating these pathways to design more effective and targeted compounds.
Key research areas include:
Esterase-Mediated Activation : A common mechanism for ester-containing compounds, particularly prodrugs, involves hydrolysis by endogenous esterases, such as carboxylesterases 1 and 2 (CES1 and CES2), to release the active form of a drug. nih.govacs.org The rate and location of this hydrolysis can significantly impact a drug's efficacy and distribution. Research has shown that the assumption of rapid and complete cleavage of ester bonds inside cells may not always hold true, as different regioisomers of acylated sugars display disparate biological activities, suggesting that the ester bonds can persist and influence the molecule's function. acs.org
Receptor Interaction : Some aromatic esters can interact directly with biological receptors. For example, certain UV filters, a class of chemicals that includes many ester compounds, have been found to exhibit hormonal activities, including androgenic, antiestrogenic, and antiandrogenic effects, by interacting with human estrogen and androgen receptors. researchgate.net
Antimicrobial and Antitumor Activity : Derivatives of phenoxy- and phenylthio-ethyl benzoates have been synthesized and evaluated for their biological activities. Studies have shown that certain 2-(phenylthio)-ethyl benzoate (B1203000) derivatives possess antimicrobial potential against various bacteria and fungi, as well as cytotoxic activity against human carcinoma cells. researchgate.net Similarly, new thioureides of 2-(4-ethyl-phenoxymethyl) benzoic acid have demonstrated specific antimicrobial activity. nih.gov
Table 4: Examples of Biological Activities of Aromatic Esters
| Compound Class / Example | Biological Role / Activity | Proposed Mechanism |
|---|---|---|
| Ester Prodrugs | Improved bioavailability and targeted drug delivery. acs.org | Hydrolysis by cellular esterases (e.g., carboxylesterases) to release the active drug. nih.gov |
| UV Filters (e.g., Benzophenones) | Endocrine disruption (estrogenic, antiandrogenic). researchgate.net | Direct interaction and interference with hormone receptors like the human estrogen and androgen receptors. researchgate.net |
| 2-(phenylthio)-ethyl benzoate derivatives | Antimicrobial, Antifungal, Antitumor. researchgate.net | Cytotoxic activity leading to cell cycle arrest and necrosis in cancer cells. researchgate.net |
| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | Antimicrobial activity against bacteria and fungi. nih.gov | Inhibition of microbial growth, with specific MIC values against various strains. nih.gov |
Strategies for Mitigating Environmental Accumulation of Ester Compounds
While aromatic esters are widely used, their persistence and potential accumulation in the environment are growing concerns. Research is actively exploring strategies to minimize their environmental impact, from greener production processes to enhanced degradation pathways.
Key mitigation strategies include:
Process Optimization : For esters formed as contaminants during food processing, mitigation strategies focus on optimizing the refining process, removing precursor substances, and adding antioxidants. researchgate.net For example, adjusting parameters like temperature and pressure during vegetable oil refining can significantly reduce the formation of harmful esters like 3-MCPD esters. researchgate.net
Biodegradation and Bioremediation : Many simple benzoate esters are readily biodegradable. epa.gov For more persistent compounds like phthalate (B1215562) esters, microbial remediation is a promising, environmentally friendly approach. mdpi.com This leverages the natural ability of microorganisms such as bacteria and fungi to degrade or transform these esters into less harmful substances. mdpi.com
Chemical Degradation : In the atmosphere, benzoate esters are primarily degraded through reactions with hydroxyl radicals initiated by sunlight. evergreensinochem.com The atmospheric half-life of compounds like methyl benzoate is relatively short, on the order of hours to a few days. evergreensinochem.com However, their release into water bodies can lead to accumulation in sediment, posing risks to aquatic organisms. evergreensinochem.com
Development of Eco-Friendly Alternatives : A key long-term strategy involves the design and synthesis of new ester compounds that are inherently more biodegradable and less toxic. This includes using bio-based feedstocks and designing molecules that are more susceptible to environmental degradation pathways. For example, eco-friendly paraffin (B1166041) inhibitors based on Palm-based Methyl Ester Sulfonate are being developed as biodegradable alternatives for use in the oil industry. plos.org
Table 5: Environmental Mitigation Strategies for Ester Compounds
| Strategy | Principle | Application |
|---|---|---|
| Process Optimization | Modifying industrial process parameters to minimize contaminant formation. researchgate.net | Reducing 3-MCPD ester formation in edible oils by altering refining conditions. researchgate.net |
| Microbial Remediation | Using microorganisms to degrade pollutants into less harmful substances. mdpi.com | Cleaning up soil and water contaminated with phthalate esters. mdpi.com |
| Atmospheric Degradation | Photochemical reactions with hydroxyl radicals in the air. evergreensinochem.com | Natural removal of volatile esters like methyl benzoate from the atmosphere. evergreensinochem.com |
| Eco-Friendly Design | Synthesizing new compounds with enhanced biodegradability and lower toxicity. plos.org | Development of biodegradable ester-based surfactants and inhibitors. plos.org |
Q & A
Q. What experimental methodologies are recommended for synthesizing Ethyl 4-phenethylbenzoate with high purity?
The synthesis of this compound can be optimized using multi-step organic reactions, such as alkylation, esterification, or Friedel-Crafts acylation. For example, analogous compounds like ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate are synthesized via sequential bromination, cyanation, and acid-catalyzed esterification . Key variables include reaction temperature (e.g., 40–60°C for bromination), catalyst selection (e.g., palladium for carbonylation), and purification methods (e.g., column chromatography or recrystallization). Yield optimization requires monitoring intermediates using TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester linkage integrity.
- Mass spectrometry (GC-MS or LC-MS) for molecular weight validation and impurity profiling.
- HPLC with UV detection to assess purity (>95% for research-grade material).
- Thermogravimetric analysis (TGA) to evaluate thermal stability, referencing protocols for similar benzoate esters .
Q. How should researchers safely handle this compound in laboratory settings?
Follow OSHA and EU CLP guidelines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .
- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, administer water (5 mL/kg) if conscious. Avoid inducing vomiting. Emergency protocols align with toxicological ABCDEs (Airway, Breathing, Circulation, Disability, Exposure) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in literature be resolved experimentally?
Discrepancies often arise from solvent polarity, temperature, or measurement techniques. Design a standardized protocol:
Q. What strategies are effective for assessing the mutagenic potential of this compound?
Adopt OECD guidelines:
- In vitro assays : Ames test (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 fraction).
- QSAR modeling : Compare with structurally similar benzoates (e.g., ethyl 4-cyanobenzoate) classified for mutagenicity .
- Genotoxicity studies : Chromosomal aberration tests in mammalian cells (e.g., CHO-K1) .
Q. How can researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?
- Experimental setup : Incubate the compound in buffers (pH 2–12) at 37°C.
- Kinetic analysis : Use HPLC to track degradation products (e.g., 4-phenethylbenzoic acid) over time.
- Mechanistic insight : Compare activation energy (Arrhenius equation) with ethyl 4-hydroxybenzoate, noting ester group reactivity .
Q. What methodologies are recommended for resolving discrepancies in reported melting points of this compound?
- Differential Scanning Calorimetry (DSC) : Standardize heating rates (e.g., 10°C/min) under inert gas.
- Purification : Recrystallize from ethanol/water mixtures to remove impurities affecting melting range.
- Cross-validate : Compare with NIST-certified reference materials or analogs like benzyl 4-hydroxybenzoate .
Experimental Design & Data Analysis
Q. How can Quality by Design (QbD) principles be applied to optimize this compound synthesis?
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
Q. How can researchers mitigate batch-to-batch variability in this compound production?
- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring.
- Structured risk assessment : Use Failure Mode and Effects Analysis (FMEA) to prioritize variables (e.g., raw material quality) .
Data Interpretation & Reporting
Q. How should researchers address contradictory findings in the bioactivity of this compound across studies?
- Meta-analysis : Pool data from peer-reviewed studies, adjusting for experimental variables (e.g., cell lines, exposure duration).
- Mechanistic studies : Use molecular docking to explore receptor binding affinity variations.
- Transparency : Disclose solvent systems and purity levels in publications to enable cross-study comparisons .
Q. What frameworks are recommended for validating computational models predicting this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
